6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized catalysts can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced polymers and resins with high thermal stability and mechanical strength.
Medicinal Chemistry: The compound serves as a building block for the development of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzoxazine: Lacks the propan-2-yl group, which can affect its reactivity and applications.
6-methyl-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the propan-2-yl group, which can influence its chemical properties and reactivity. This structural feature can enhance its suitability for specific applications, such as in the development of specialized polymers or pharmaceuticals.
Properties
CAS No. |
105679-41-2 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-propan-2-yl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H15NO/c1-8(2)9-3-4-11-10(7-9)12-5-6-13-11/h3-4,7-8,12H,5-6H2,1-2H3 |
InChI Key |
IDYJPRMWUQJDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCCN2 |
Purity |
95 |
Origin of Product |
United States |
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